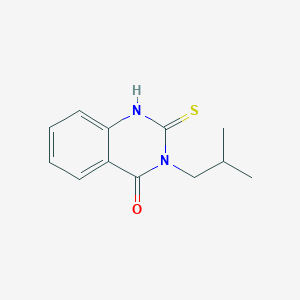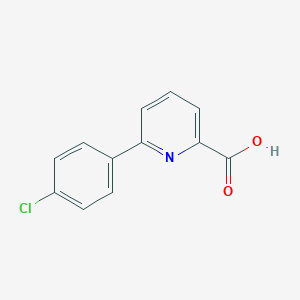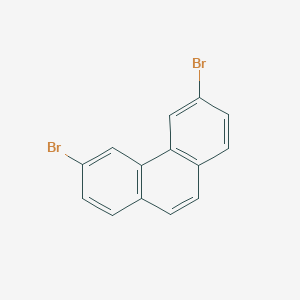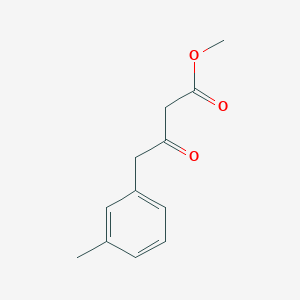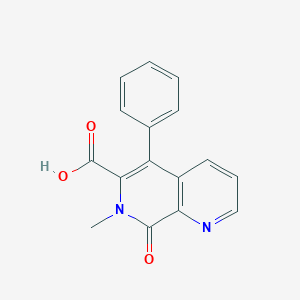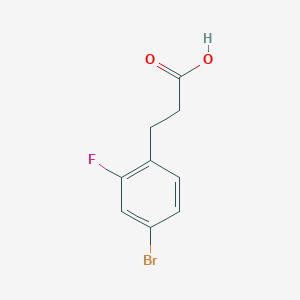
3-(4-Bromo-2-fluorophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromo-2-fluorophenyl)propanoic acid is a chemical compound with the CAS Number: 134057-95-7. It has a molecular weight of 247.06 and its IUPAC name is 3-(4-bromo-2-fluorophenyl)propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8BrFO2/c10-7-3-1-6 (8 (11)5-7)2-4-9 (12)13/h1,3,5H,2,4H2, (H,12,13) and the InChI key is FLAFQUSRGQNQFJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. The compound has a density of 1.2±0.1 g/cm^3, a boiling point of 278.9±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .Aplicaciones Científicas De Investigación
-
Synthesis of Biaryl Intermediates
- Field : Organic Chemistry
- Application : 4-Bromo-2-fluorobenzoic acid, a compound similar to 3-(4-Bromo-2-fluorophenyl)propanoic acid, is used in the synthesis of biaryl intermediates .
- Method : This typically involves palladium-mediated coupling with various aryl boronic acids .
- Results : The outcome of this process is the creation of biaryl intermediates, which are often used in the synthesis of various organic compounds .
-
Synthesis of 2-Oxopiperazine Guanidine Analog
- Field : Medicinal Chemistry
- Application : 3-(4-Fluorophenyl)propionic acid, a compound similar to 3-(4-Bromo-2-fluorophenyl)propanoic acid, is used in the synthesis of 2-oxopiperazine guanidine analog .
- Method : The specific method of synthesis is not provided, but it likely involves standard organic synthesis techniques .
- Results : The outcome of this process is the creation of a 2-oxopiperazine guanidine analog, which may have potential medicinal applications .
-
Design and Synthesis of Triple-Acting PPARα, -γ, and -δ Agonist
- Field : Pharmaceutical Research
- Application : A compound similar to 3-(4-Bromo-2-fluorophenyl)propanoic acid is used in the design and synthesis of a triple-acting PPARα, -γ, and -δ agonist .
- Method : The specific method of synthesis is not provided, but it likely involves complex organic synthesis techniques .
- Results : The outcome of this process is the creation of a triple-acting PPARα, -γ, and -δ agonist, which may have potential therapeutic applications .
-
Antiviral Activity
- Field : Pharmacology
- Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which could potentially include a derivative of 3-(4-Bromo-2-fluorophenyl)propanoic acid, have been reported as antiviral agents .
- Method : The specific method of synthesis is not provided, but it likely involves standard organic synthesis techniques .
- Results : One compound showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
-
Anti-inflammatory Activity
- Field : Pharmacology
- Application : Indole derivatives, which could potentially include a derivative of 3-(4-Bromo-2-fluorophenyl)propanoic acid, have been reported to possess anti-inflammatory activity .
- Method : The specific method of synthesis is not provided, but it likely involves standard organic synthesis techniques .
- Results : The outcome of this process is the creation of compounds with potential anti-inflammatory activity .
-
Anticancer Activity
- Field : Oncology
- Application : Indole derivatives, which could potentially include a derivative of 3-(4-Bromo-2-fluorophenyl)propanoic acid, have been reported to possess anticancer activity .
- Method : The specific method of synthesis is not provided, but it likely involves standard organic synthesis techniques .
- Results : The outcome of this process is the creation of compounds with potential anticancer activity .
-
Antioxidant Activity
- Field : Pharmacology
- Application : Indole derivatives, which could potentially include a derivative of 3-(4-Bromo-2-fluorophenyl)propanoic acid, have been reported to possess antioxidant activity .
- Method : The specific method of synthesis is not provided, but it likely involves standard organic synthesis techniques .
- Results : The outcome of this process is the creation of compounds with potential antioxidant activity .
-
Antimicrobial Activity
- Field : Microbiology
- Application : Indole derivatives, which could potentially include a derivative of 3-(4-Bromo-2-fluorophenyl)propanoic acid, have been reported to possess antimicrobial activity .
- Method : The specific method of synthesis is not provided, but it likely involves standard organic synthesis techniques .
- Results : The outcome of this process is the creation of compounds with potential antimicrobial activity .
-
Antitubercular Activity
- Field : Pharmacology
- Application : Indole derivatives, which could potentially include a derivative of 3-(4-Bromo-2-fluorophenyl)propanoic acid, have been reported to possess antitubercular activity .
- Method : The specific method of synthesis is not provided, but it likely involves standard organic synthesis techniques .
- Results : The outcome of this process is the creation of compounds with potential antitubercular activity .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, and the precautionary statements are P261-P305+P351+P338 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to rinse cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
3-(4-bromo-2-fluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAFQUSRGQNQFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568123 |
Source


|
| Record name | 3-(4-Bromo-2-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-fluorophenyl)propanoic acid | |
CAS RN |
134057-95-7 |
Source


|
| Record name | 3-(4-Bromo-2-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30568123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one](/img/structure/B169114.png)
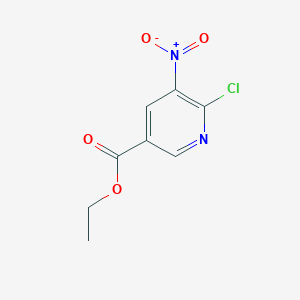
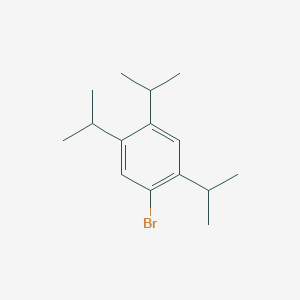
![Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B169123.png)
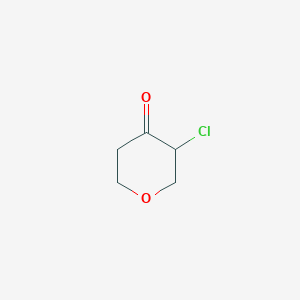
![6-(Pyridin-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B169128.png)
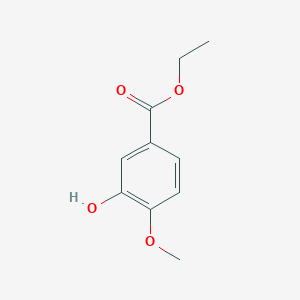
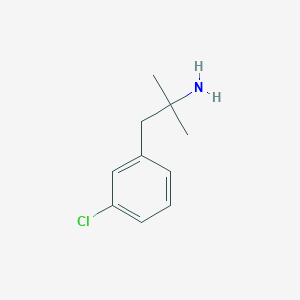
![5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B169138.png)
